molecular formula C16H15BrO3 B15364889 Ethyl 4-bromo-3-benzyloxybenzoate

Ethyl 4-bromo-3-benzyloxybenzoate

Cat. No.: B15364889
M. Wt: 335.19 g/mol
InChI Key: IDXAGNLUHQSSMH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-benzyloxybenzoate is an ester derivative of benzoic acid featuring a bromine atom at the 4-position and a benzyloxy group (-OCH₂Ph) at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to hypolipidemic agents like Ethyl 4-benzyloxybenzoate (BRL 10894), which participates in glycerolipid metabolism by forming triglyceride metabolites in vivo . The bromine substituent enhances lipophilicity and may influence metabolic stability and biological activity compared to non-halogenated analogues.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

ethyl 4-bromo-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H15BrO3/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

IDXAGNLUHQSSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemistry: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anti-inflammatory applications, it may modulate inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

High-similarity analogues (Table 1) include compounds with bromine and varied substituents at the 3- and 4-positions, as identified in CAS data :

Table 1: Structural Analogues and Key Features

Compound Name Substituents Similarity Score Key Characteristics
Ethyl 4-bromo-3-benzyloxybenzoate 4-Br, 3-OCH₂Ph - Hypolipidemic potential
Ethyl 3-bromo-4-methylbenzoate (147962-81-0) 3-Br, 4-CH₃ 0.98 Reduced steric bulk, higher metabolic stability
Ethyl 4-bromo-3-(ethoxymethyl)benzoate 4-Br, 3-OCH₂CH₂OCH₃ 0.98 Lower lipophilicity vs. benzyloxy
Methyl 3-(acetoxymethyl)-4-bromobenzoate 4-Br, 3-CH₂OAc 0.98 Prodrug potential (ester hydrolysis)
Ethyl 4-nitrobenzoate () 4-NO₂ - Strong electron-withdrawing effects
Ethyl 4-fluorobenzoate () 4-F - Enhanced stability, moderate lipophilicity

Substituent Effects on Physicochemical Properties

  • Bromine vs.
  • Benzyloxy vs. Alkoxy/Esters : The benzyloxy group contributes significant aromaticity and lipophilicity, whereas ethoxymethyl (in Ethyl 4-bromo-3-(ethoxymethyl)benzoate) reduces steric hindrance and may improve metabolic clearance .
  • Nitro Groups : Ethyl 4-nitrobenzoate exhibits strong electron-withdrawing effects, accelerating ester hydrolysis compared to brominated analogues .

Data Tables

Table 2: Substituent Impact on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
4-Br, 3-OCH₂Ph Moderate EWG High Moderate
4-NO₂ Strong EWG Moderate Low (reactive)
4-F Weak EWG Moderate High
3-OCH₂CH₂OCH₃ Moderate EDG Low High

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

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